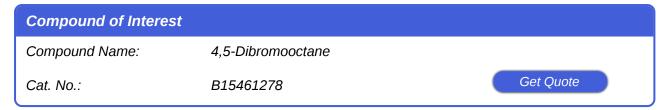


## An In-Depth Technical Guide to 4,5-Dibromooctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-dibromooctane**, a halogenated alkane with applications in synthetic organic chemistry. This document details its chemical and physical properties, provides information on its synthesis, and includes relevant diagrams to illustrate key concepts.

## **Chemical Identity and Properties**

**4,5-Dibromooctane** is a vicinal dibromide, meaning it has two bromine atoms on adjacent carbon atoms. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers for 4,5-Dibromooctane

Identifier	Value
CAS Number	61539-75-1[1][2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> Br <sub>2</sub> [1][3]
IUPAC Name	4,5-dibromooctane[1]
Synonyms	Octane, 4,5-dibromo-

Table 2: Physicochemical Properties of 4,5-Dibromooctane



Property	Value	Source
Molecular Weight	272.02 g/mol	PubChem[1][3]
Monoisotopic Mass	269.96188 Da	PubChem[1][3]
Computed XLogP3	4.4	PubChem[1][3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	0	PubChem[3]
Rotatable Bond Count	5	PubChem[3]
Boiling Point	No experimental data available.	
Melting Point	No experimental data available.	
Density	No experimental data available.	_
Solubility	Insoluble in water; soluble in organic solvents.	General chemical principles

Note on Physical Properties: Experimental data for the boiling point, melting point, and density of **4,5-dibromooctane** are not readily available in the searched literature. The values for its isomer, **1,8-dibromooctane**, are significantly different and should not be used as substitutes. For any application requiring precise physical properties, experimental determination is strongly recommended.

### **Stereoisomerism**

**4,5-Dibromooctane** has two stereocenters at positions C4 and C5. This gives rise to three possible stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

Table 3: Stereoisomers of **4,5-Dibromooctane** 



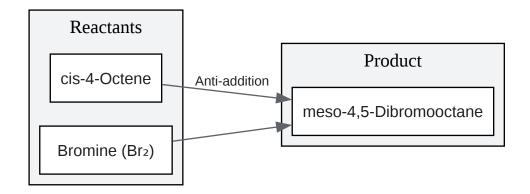
Stereoisomer	Description	CAS Number
(4R,5R)-4,5-dibromooctane	One of the enantiomers.	Not explicitly found.
(4S,5S)-4,5-dibromooctane	The other enantiomer.	Not explicitly found.
meso-4,5-dibromooctane ((4R,5S)-4,5-dibromooctane)	An achiral diastereomer.	58608-93-8[4]

## **Synthesis of 4,5-Dibromooctane**

The primary method for the synthesis of **4,5-dibromooctane** is the electrophilic addition of bromine (Br<sub>2</sub>) to oct-4-ene. The stereochemistry of the starting alkene (cis- or trans-oct-4-ene) dictates the stereochemistry of the resulting dihalide.

## Synthesis of meso-4,5-Dibromooctane from cis-4-Octene

The anti-addition of bromine to cis-4-octene results in the formation of the meso-diastereomer, (4R,5S)-**4,5-dibromooctane**.



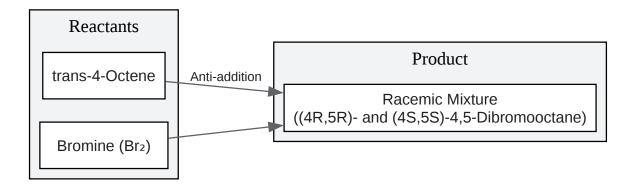
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Caption: Synthesis of meso-4,5-dibromooctane.

# Synthesis of Enantiomeric 4,5-Dibromooctane from trans-4-Octene



The anti-addition of bromine to trans-4-octene yields a racemic mixture of the two enantiomers, (4R,5R)- and (4S,5S)-**4,5-dibromooctane**.



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Caption: Synthesis of enantiomeric **4,5-dibromooctane**.

# **Experimental Protocol: General Procedure for the Bromination of Oct-4-ene**

The following is a general experimental protocol for the bromination of an alkene. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scale.

#### Materials:

- Oct-4-ene (cis- or trans-)
- Bromine (Br2)
- An inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium thiosulfate solution (for quenching)
- Separatory funnel
- · Round-bottom flask

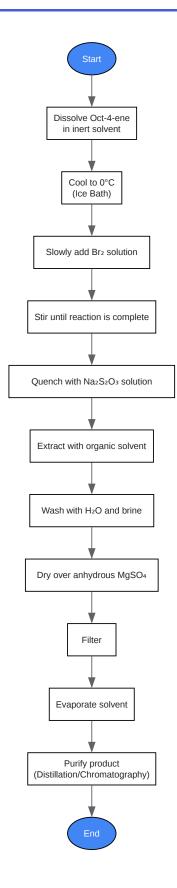


- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the oct-4-ene in a suitable inert solvent. Cool the flask in an ice bath.
- Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of oct-4-ene via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.
- Quenching: After the addition is complete, allow the reaction to stir for a short period in the
  ice bath. Quench any excess bromine by adding a saturated aqueous solution of sodium
  thiosulfate. The solution should become colorless.
- Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or chromatography if necessary.





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Caption: Experimental workflow for the synthesis of **4,5-dibromooctane**.



## **Spectroscopic Data**

While a comprehensive set of experimental spectra for **4,5-dibromooctane** is not readily available in the searched databases, PubChem does indicate the availability of GC-MS data for the general compound and 13C NMR and GC-MS data for trans-**4,5-dibromooctane**.[1][5] Researchers requiring detailed spectroscopic analysis should consult specialized chemical databases or perform their own characterization.

## **Applications in Research and Development**

Vicinal dibromides like **4,5-dibromooctane** are valuable intermediates in organic synthesis. They can undergo a variety of reactions, including:

- Elimination Reactions: Treatment with a strong base can lead to the formation of alkynes or dienes.
- Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce other functional groups.
- Formation of Grignard Reagents: Reaction with magnesium can lead to the formation of di-Grignard reagents, although this can be complex.

These reactions make **4,5-dibromooctane** a potentially useful building block for the synthesis of more complex molecules in the fields of materials science and drug discovery. The stereochemical purity of the starting dihalide can be crucial for the synthesis of enantiomerically pure target molecules.

## **Safety Information**

As with all halogenated organic compounds, **4,5-dibromooctane** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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